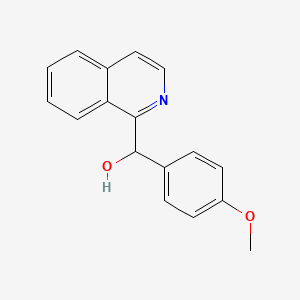

1-(4-Bromophenyl)-4-chlorobutan-1-ol

Vue d'ensemble

Description

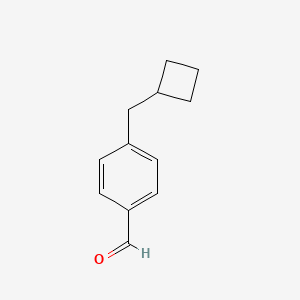

1-(4-Bromophenyl)-4-chlorobutan-1-ol, also known as 4-bromo-4-chlorobutanol or 4-bromo-4-chlorobutyl alcohol, is an organic compound belonging to the class of compounds known as halogenated alcohols. It is a colorless liquid with a faint odor and is used in the synthesis of pharmaceuticals, dyes, and other compounds. 4-bromo-4-chlorobutanol is a versatile synthetic intermediate which has been widely used in organic synthesis. The synthesis of this compound is relatively simple and can be achieved through a variety of methods.

Applications De Recherche Scientifique

Antimicrobial Agent Development

The compound’s structural moiety has been associated with antimicrobial properties. Research suggests that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol could be potent antimicrobial agents, particularly against Gram-positive pathogens . This application is crucial in the development of new medications to combat resistant strains of bacteria.

Antioxidant Activity

The bromophenyl group in the compound’s structure is indicative of potential antioxidant properties. Antioxidants are vital in pharmaceuticals and nutraceuticals for preventing oxidative stress, which can lead to chronic diseases .

Anticancer Research

Compounds with a bromophenyl moiety have been explored for their anticancer activities. The presence of this group in 1-(4-Bromophenyl)-4-chlorobutan-1-ol suggests it may serve as a precursor in synthesizing novel anticancer drugs .

Organic Synthesis

This compound can be used in organic synthesis, serving as a building block for more complex molecules. Its bromophenyl group is particularly useful in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry .

Biological Evaluation Studies

The compound’s derivatives can be synthesized and characterized for biological evaluation. Such studies are essential for understanding the bioactivity of new compounds and their potential therapeutic applications .

Drug Design and Biofilm Inhibition

In silico studies have shown that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol could be effective in drug design, particularly for targeting biofilm-associated infections. Biofilms are difficult to treat with conventional antibiotics, making this a significant area of research .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-4-chlorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAXLMKQPVZTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-4-chlorobutan-1-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)

![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)